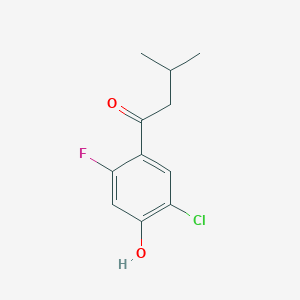

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC17809634

Molecular Formula: C11H12ClFO2

Molecular Weight: 230.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO2 |

|---|---|

| Molecular Weight | 230.66 g/mol |

| IUPAC Name | 1-(5-chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)7-4-8(12)11(15)5-9(7)13/h4-6,15H,3H2,1-2H3 |

| Standard InChI Key | DGSZQUMHPYGARF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)C1=CC(=C(C=C1F)O)Cl |

Introduction

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ketones. It features a phenolic hydroxyl group, a chloro substituent, and a fluorine atom on the aromatic ring, contributing to its unique chemical properties and potential biological activities. The compound's molecular formula is C11H12ClFO2, and it has a molecular weight of approximately 230.66 g/mol .

Synthesis Methods

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves multi-step chemical reactions. A common approach starts with a precursor such as 5-chloro-2-fluoro-4-hydroxyacetophenone, which can be alkylated using 3-methylbutan-1-one under acidic or basic conditions. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Biological Activities and Applications

While specific biological pathways or targets affected by 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one are not fully elucidated, compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. The unique combination of substituents on the aromatic ring may confer distinct chemical reactivity and biological properties compared to similar compounds.

Potential Applications

-

Pharmaceutical Research: The compound's structural features make it a candidate for studying interactions with enzymes or receptors.

-

Chemical Synthesis: Its reactivity patterns are influenced by the electron-withdrawing effects of halogen substituents.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one | C8H8ClFO2 | Lacks the longer carbon chain; simpler structure. |

| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one | C9H10ClFO2 | One less carbon than the target compound; retains similar functional groups. |

| 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | C11H12ClFO2 | Different positioning of chloro and fluoro groups; potential for different biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume